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Compound of Interest

4-(4-Fluorophenyl)-5-methyl-1, 3-
Compound Name:
thiazol-2-amine

cat. No.: B1299636

CAS Number: 2928-00-9
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(4-Fluorophenyl)-5-methyl-1,3-
thiazol-2-amine, a heterocyclic building block with significant potential in pharmaceutical and
agrochemical research. While detailed experimental data for this specific compound is limited
in publicly accessible literature, this document outlines its physicochemical properties, a
probable synthetic route, and potential biological activities based on extensive research on
structurally analogous compounds.

Physicochemical Properties

The fundamental physicochemical properties of 4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-
amine are summarized below. These properties are crucial for its handling, formulation, and
application in various experimental settings.
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Property Value Source
CAS Number 2928-00-9 [1]
Molecular Formula C10HoFN2S [1]
Molecular Weight 208.26 g/mol [1]
Appearance Solid (predicted) N/A

Typically =97% (as
Purity 7P y. ( _ [1]
commercially available)

Synthesis

A plausible and widely used method for the synthesis of 2-amino-4-aryl-5-methylthiazoles is the
Hantzsch thiazole synthesis. This method involves the condensation of an a-haloketone with a
thiourea. For the synthesis of 4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-amine, the likely
precursors would be 1-(4-fluorophenyl)propan-1-one, which would be halogenated to form 2-
halo-1-(4-fluorophenyl)propan-1-one, followed by cyclization with thiourea.

Proposed Synthetic Workflow
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Caption: Proposed Hantzsch synthesis workflow for the target compound.

Experimental Protocol: Hantzsch Thiazole Synthesis
(General Procedure)

This protocol is a generalized procedure based on the synthesis of similar 2-aminothiazole
derivatives.

e Halogenation of the Ketone:

o Dissolve 1-(4-fluorophenyl)propan-1-one in a suitable solvent such as glacial acetic acid or
chloroform.

o Slowly add an equimolar amount of a halogenating agent (e.g., bromine or N-
bromosuccinimide) to the solution at room temperature while stirring.
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o Continue stirring until the reaction is complete (monitored by TLC).

o Remove the solvent under reduced pressure to obtain the crude a-haloketone, 2-halo-1-
(4-fluorophenyl)propan-1-one. This intermediate may be used directly in the next step or
purified by crystallization or chromatography.

o Cyclization with Thiourea:
o Dissolve the crude or purified a-haloketone in a polar solvent like ethanol.
o Add an equimolar amount of thiourea to the solution.

o Reflux the reaction mixture for several hours until the reaction is complete (monitored by
TLC).

o Cool the reaction mixture to room temperature.

o Neutralize the mixture with a base (e.g., sodium bicarbonate or ammonia solution) to
precipitate the product.

o Filter the precipitate, wash with water, and dry.

o The crude product can be further purified by recrystallization from a suitable solvent (e.g.,
ethanol) to yield pure 4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-amine.

Potential Biological Activities and Applications

While specific biological data for 4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-amine is not
readily available, the 2-aminothiazole scaffold is a well-known pharmacophore present in
numerous biologically active compounds. Derivatives with a 4-fluorophenyl moiety have shown
a range of activities, suggesting potential applications in drug discovery. This compound serves
as a key intermediate in the synthesis of various pharmaceutical agents, particularly in the
development of targeted therapies for cancer and other diseases.[2] It is also used in studies
investigating the mechanisms of action of specific enzymes and receptors, aiding researchers
in understanding cellular processes and disease pathways.[2]
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Summary of Activities of Structurally Related
Compounds

Reported Potency

Compound Biological Activity Reference
(e.g., ICso0)
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lllustrative Experimental Protocol: In Vitro
Cytotoxicity Assay (MTT Assay)

Given the potential anticancer activity of this class of compounds, a standard MTT assay would
be a primary screening method to evaluate the cytotoxicity of 4-(4-Fluorophenyl)-5-methyl-
1,3-thiazol-2-amine against various cancer cell lines.

MTT Assay Workflow
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Caption: A typical workflow for an MTT-based cytotoxicity assay.
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Detailed Protocol

o Cell Seeding:
o Culture a relevant cancer cell line (e.g., MCF-7, A549) to ~80% confluency.

o Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells
per well in 100 pL of complete culture medium.

o Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow cell
attachment.

e Compound Treatment:
o Prepare a stock solution of 4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-amine in DMSO.

o Prepare serial dilutions of the compound in culture medium to achieve the desired final
concentrations (e.g., 0.1, 1, 10, 50, 100 pM).

o Remove the old medium from the wells and add 100 uL of the medium containing the
different concentrations of the compound. Include vehicle control (DMSO) and untreated
control wells.

o Incubate the plate for another 48 to 72 hours.
e MTT Addition and Incubation:

o Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium
bromide) in phosphate-buffered saline (PBS).

o Add 10 pL of the MTT solution to each well.

o Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into
formazan crystals.

e Solubilization and Measurement:

o Carefully remove the medium from each well.
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o Add 100 pL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M
HCI) to each well to dissolve the formazan crystals.

o Gently shake the plate for 10-15 minutes to ensure complete dissolution.

o Measure the absorbance of each well at a wavelength of 570 nm using a microplate
reader.

o Data Analysis:

o Calculate the percentage of cell viability for each concentration compared to the untreated
control.

o Plot a dose-response curve (percentage of viability vs. compound concentration) and
determine the ICso value (the concentration of the compound that inhibits 50% of cell
growth).

Signaling Pathways

There is no specific information in the scientific literature detailing the signaling pathways
modulated by 4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-amine. Research on closely related
anticancer thiazole derivatives often points towards mechanisms involving the inhibition of
specific kinases, disruption of microtubule polymerization, or induction of apoptosis through
various cellular signaling cascades. Further investigation is required to elucidate the precise
mechanism of action for this compound.

Conclusion

4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-amine is a valuable chemical scaffold with
significant potential for the development of new therapeutic agents and other bioactive
molecules. While direct experimental data is sparse, the established chemistry and
pharmacology of the 2-aminothiazole class of compounds provide a strong foundation for
future research. The synthetic and analytical protocols outlined in this guide offer a starting
point for researchers to explore the properties and applications of this promising compound.

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b1299636?utm_src=pdf-body
https://www.benchchem.com/product/b1299636?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1299636?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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